molecular formula C11H7FN2O3S B134036 N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide CAS No. 146795-35-9

N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide

Cat. No. B134036
M. Wt: 266.25 g/mol
InChI Key: WLDJIKVZVJIPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide, also known as FN3TC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FN3TC is a member of the thiophene family, which is a class of organic compounds that contains a five-membered ring of carbon and sulfur atoms.

Mechanism Of Action

The exact mechanism of action of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase, which may contribute to its anti-inflammatory effects. Additionally, N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been found to increase the levels of certain neurotransmitters in the brain, which may explain its potential neuroprotective effects.

Biochemical And Physiological Effects

N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. Studies have suggested that the compound can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and contribute to the development of diseases such as cancer and Alzheimer's disease. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been found to inhibit the activity of certain proteins involved in cell signaling pathways, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, the compound has been extensively studied, and its potential therapeutic applications have been well-documented. However, one limitation of using N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide. One area of interest is the development of more potent and selective derivatives of the compound that can be used for the treatment of specific diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide in humans.

Synthesis Methods

N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-fluorobenzaldehyde, which is then reacted with thiophene-2-carboxylic acid to form 4-fluoro-2-(thiophen-2-yl)benzaldehyde. This intermediate product is then reacted with nitric acid and sulfuric acid to produce N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide.

Scientific Research Applications

N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, studies have suggested that N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide may have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

146795-35-9

Product Name

N-(4-Fluorophenyl)-5-nitro-3-thiophenecarboxamide

Molecular Formula

C11H7FN2O3S

Molecular Weight

266.25 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-nitrothiophene-3-carboxamide

InChI

InChI=1S/C11H7FN2O3S/c12-8-1-3-9(4-2-8)13-11(15)7-5-10(14(16)17)18-6-7/h1-6H,(H,13,15)

InChI Key

WLDJIKVZVJIPQE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=C2)[N+](=O)[O-])F

Other CAS RN

146795-35-9

synonyms

N-(4-fluorophenyl)-5-nitro-thiophene-3-carboxamide

Origin of Product

United States

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